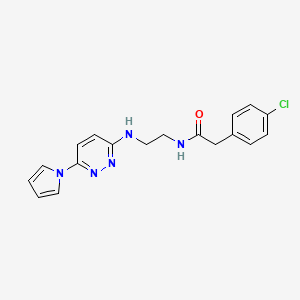

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c19-15-5-3-14(4-6-15)13-18(25)21-10-9-20-16-7-8-17(23-22-16)24-11-1-2-12-24/h1-8,11-12H,9-10,13H2,(H,20,22)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXGCAESYBXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the Pyrrole Group: The pyrrole group is introduced via a nucleophilic substitution reaction, where a pyrrole derivative reacts with the pyridazine core.

Attachment of the Ethyl Chain: The ethyl chain is added through an alkylation reaction, often using an ethyl halide in the presence of a base.

Formation of the Chlorophenyl Acetamide Moiety: This step involves the acylation of the amine group with 4-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the pyrrole ring, potentially forming N-oxides.

Reduction: Reduction reactions can target the pyridazine ring, leading to dihydropyridazine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide exhibits several promising biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

- Antibacterial Properties : The presence of the sulfonamide group enhances its potential as an antibacterial agent, with studies indicating effectiveness against various bacterial strains.

- Anticancer Potential : The compound has shown activity in inhibiting cancer cell proliferation in vitro, suggesting its utility in oncology research.

Synthetic Pathways

The synthesis of this compound can be approached through several methods:

- Method A : Reaction of 4-chlorophenylacetic acid with appropriate amines under acidic conditions.

- Method B : Utilizing pyridazine derivatives as starting materials, followed by amination reactions to introduce the pyrrole moiety.

These synthetic routes can be optimized to produce derivatives with enhanced biological activity or altered pharmacokinetic properties.

Antiviral Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of viral replication in cell cultures infected with influenza virus. The mechanism was attributed to interference with viral entry into host cells.

Antibacterial Studies

In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics. The structure-activity relationship (SAR) analysis revealed that modifications to the chlorophenyl group significantly affected antibacterial potency.

Anticancer Research

In vitro studies conducted on various cancer cell lines (e.g., breast and colon cancer) showed that this compound induced apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyridazine Derivatives ()

describes pyridazine-based acetamides with varying substituents. Key comparisons include:

| Compound ID | Substituent on Pyridazine | Phenyl Group | Melting Point (°C) | Yield (%) | Notable Features |

|---|---|---|---|---|---|

| Target | 1H-Pyrrol-1-yl | 4-Cl | Not reported | Not given | Pyrrole enhances π-π interactions; aminoethyl linker may improve solubility. |

| 15 | 6-Chloro | 4-Cl | 169–172 | 50 | Chloro substituent increases hydrophobicity; moderate fungicidal/antibacterial activity. |

| 17 | 4-Phenylpiperazin-1-yl | 4-Cl | 102–105 | 47 | Bulky piperazinyl group reduces crystallinity (lower melting point); potential CNS activity. |

| 19 | Morpholino | Phenyl | 128–130 | 63 | Thioamide variant; sulfur may alter metabolic stability. |

Key Insights :

- The aminoethyl linker in the target could improve aqueous solubility relative to the thioamide group in compound 19 .

Substituted Acetamides ( and )

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structure : Dichlorophenyl and thiazole groups.

- Properties : Melting point 459–461°C; twisted phenyl-thiazole dihedral angle (61.8°) influences crystal packing .

- The thiazole in forms N–H⋯N hydrogen bonds, while the target’s aminoethyl group may enable additional hydrogen bonding with biological targets .

Pyridazine Sulfanyl Acetamides ()

- Examples: 2-[(6-{[(4-Chlorophenyl)methyl]amino}pyridazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide (MolWeight: 412.94).

- Comparison: The sulfanyl group in compounds may reduce metabolic stability compared to the target’s aminoethyl group. Methoxy () vs.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of a pyrrole moiety, a pyridazine ring, and an acetamide structure, which may contribute to its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound is characterized by the following structural features:

- Pyrrole Ring : Contributes to electron donation and stability.

- Pyridazine Ring : Known for its role in various biological activities.

- Chlorophenyl Group : Enhances lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridazine and pyrrole moieties may modulate enzyme activity or receptor signaling pathways. The exact mechanisms can vary depending on the biological context but often involve:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of various enzymes, including kinases.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structural motifs. For instance, pyrrole derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for related compounds, suggesting that this compound may exhibit comparable or enhanced activity due to its unique structure .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research into nitrogen heterocycles indicates that they can inhibit key pathways involved in cancer progression. For example, compounds with similar configurations have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in many cancers .

Neuropharmacological Effects

Given the involvement of pyrrole derivatives in neurological contexts, this compound may also influence neurotransmitter systems. Preliminary studies suggest that similar compounds can act as positive allosteric modulators for NMDA receptors, which are implicated in learning and memory processes .

Case Studies

Q & A

Q. What are the key synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide, and what critical steps ensure yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, condensation, and functional group protection. For example:

- Substitution : Reacting pyridazine derivatives with pyrrole-containing reagents under alkaline conditions to form the pyridazin-3-yl-pyrrole core .

- Amide Coupling : Condensation of intermediates (e.g., 4-chlorophenylacetic acid derivatives) with aminoethyl-pyrrolylpyridazine using carbodiimide-based coupling agents. Solvents like DMF or acetonitrile are often used, with temperature control (60–80°C) to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying the pyrrole, pyridazine, and acetamide moieties. For instance, the pyrrole protons appear as a multiplet near δ 6.5–7.0 ppm, while the pyridazine NH signal is observed at δ 8.0–8.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 438.12) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the amide linkage and pyrrole-pyridazine orientation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the coupling of the aminoethyl-pyrrolylpyridazine intermediate with 4-chlorophenylacetic acid derivatives?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or PyBOP instead of EDC/HOBt, as they improve activation of carboxylic acids .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility, but adding 10% DMSO can stabilize reactive intermediates .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and identify side products (e.g., dimerization of the aminoethyl group) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HepG2) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity assays .

- Computational Modeling : Perform molecular docking to verify target binding (e.g., kinase domains) and compare results with experimental IC values .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s stability and reactivity in aqueous media?

- Methodological Answer :

- Hammett Analysis : Correlate the electron-withdrawing effect of the chloro substituent with hydrolysis rates of the acetamide group. Chlorine’s -σ effect increases electrophilicity at the amide carbonyl, accelerating hydrolysis at pH > 7.0 .

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) with UPLC monitoring. Buffer systems (pH 1.2–7.4) reveal pH-dependent degradation pathways .

Q. What computational approaches are effective in predicting the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- In Silico Tools : Use SwissADME to predict logP (≈2.8), solubility (≈0.05 mg/mL), and CYP450 interactions. Compare with experimental Caco-2 permeability assays .

- PBPK Modeling : Integrate physicochemical data (e.g., pKa = 3.5 for the pyridazine NH) to simulate tissue distribution and half-life. Validate with rodent pharmacokinetic studies (IV/PO dosing) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity values between in vitro and in vivo studies?

- Methodological Answer :

- Dose Scaling : Adjust in vitro IC values (e.g., 10 μM) using allometric scaling for species differences (e.g., mouse vs. human metabolic rates) .

- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) may reduce effective in vivo concentrations .

- Metabolite Identification : Use hepatocyte incubations to identify active/toxic metabolites not present in cell-free assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.